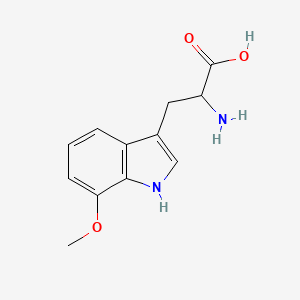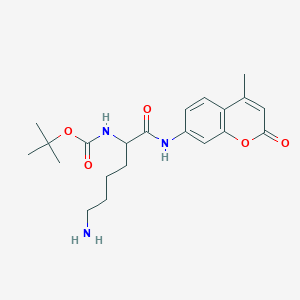
Boc-Lys-AMC acetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys-AMC acetate salt typically involves the following steps:
Protection of Lysine: The ε-amino group of lysine is protected using a t-butoxycarbonyl (Boc) group.
Coupling with AMC: The protected lysine is then coupled with 7-amino-4-methylcoumarin (AMC) using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Acetylation: The α-amino group of lysine is acetylated using acetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC are employed to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
Boc-Lys-AMC acetate salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by HDAC enzymes, resulting in the removal of the acetyl group and the release of fluorescent AMC.
Deprotection: The Boc group can be removed under acidic conditions, revealing the free lysine residue.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of HDAC enzymes under physiological conditions (pH 7.4, 37°C).
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin (AMC), which emits fluorescence.
Deprotection: The major product is free lysine with an exposed ε-amino group.
科学研究应用
Boc-Lys-AMC acetate salt has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in HDAC activity assays to study enzyme kinetics and inhibitor screening.
Cell Biology: Employed in cell-based assays to monitor HDAC activity in live cells.
Medicine: Utilized in drug discovery for the development of HDAC inhibitors, which have therapeutic potential in cancer and neurodegenerative diseases.
Industry: Applied in the production of diagnostic kits for enzyme activity measurement
作用机制
The mechanism of action of Boc-Lys-AMC acetate salt involves its enzymatic cleavage by HDACs. The HDAC enzymes remove the acetyl group from the lysine residue, resulting in the release of AMC. The released AMC emits fluorescence, which can be measured to quantify HDAC activity. This fluorescence-based detection allows for real-time monitoring of enzyme kinetics and inhibitor effects .
相似化合物的比较
Similar Compounds
Ac-Lys-AMC: Another fluorogenic substrate used for HDAC activity assays, but with an acetyl group instead of a Boc group.
Boc-Lys-AMC: Similar to Boc-Lys-AMC acetate salt but without the acetate component
Uniqueness
This compound is unique due to its dual protection of the lysine residue, which enhances its stability and specificity in enzymatic assays. The presence of both Boc and acetyl groups allows for selective deprotection and hydrolysis, making it a versatile tool in biochemical research .
属性
IUPAC Name |
tert-butyl N-[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFURAJXIIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

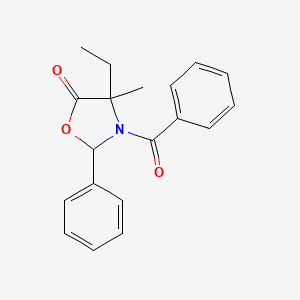
![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
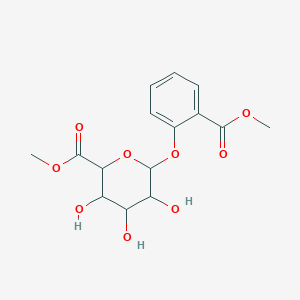
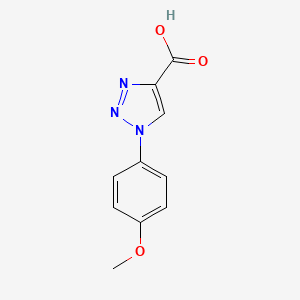
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12322178.png)
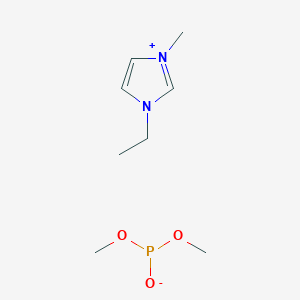
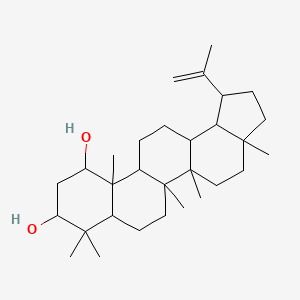
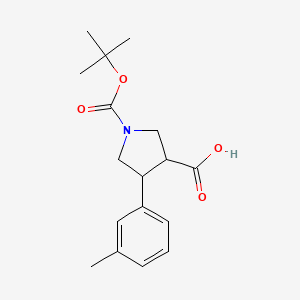
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)


